An In-depth Technical Guide to the Chemical Properties of 3-(1-Carboxyvinyloxy)benzoic Acid
An In-depth Technical Guide to the Chemical Properties of 3-(1-Carboxyvinyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-(1-carboxyvinyloxy)benzoic acid. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. This document compiles available data on the compound's structure, physical and chemical properties, spectroscopic characteristics, and biological activity. While experimental data for some properties of this specific molecule are limited in publicly accessible literature, this guide also draws upon the known characteristics of related benzoic acid derivatives to provide a predictive context. Methodologies for the determination of key chemical properties and illustrative pathways for its synthesis and potential reactions are also discussed.
Introduction
3-(1-Carboxyvinyloxy)benzoic acid, a dicarboxylic acid featuring a benzoic acid core substituted with a carboxyvinyloxy group at the meta-position, is a molecule of interest in chemical and biological research.[1] Its structural relationship to chorismic acid, a key intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms, suggests its potential as a modulator of biochemical pathways.[2] Notably, it has been identified as an inhibitor of enzymes such as Mycobacterium tuberculosis salicylate (B1505791) synthase (MbtI) and Serratia marcescens arginine synthase (AS), indicating its potential antibacterial activity.[1] This guide aims to consolidate the current knowledge of its chemical properties to facilitate further research and application.
Chemical Identity
A clear understanding of the chemical identity of 3-(1-carboxyvinyloxy)benzoic acid is fundamental for its study.
| Identifier | Value |
| IUPAC Name | 3-(1-carboxyethenoxy)benzoic acid[3] |
| Synonyms | 3-[(1-Carboxyvinyl)oxy]benzoic acid, Deoxydehydrochorismic acid[3] |
| CAS Number | 16929-37-6[3] |
| Molecular Formula | C₁₀H₈O₅[3] |
| Molecular Weight | 208.17 g/mol [3] |
| Canonical SMILES | C=C(C(=O)O)OC1=CC=CC(=C1)C(=O)O[3] |
| InChI Key | HGVAHYJMDVROLE-UHFFFAOYSA-N[3] |
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in various systems, including biological environments. While experimental data for 3-(1-carboxyvinyloxy)benzoic acid is not widely available, computed properties from reliable sources and data from analogous compounds provide valuable insights.
Physical State and Appearance
Based on the general properties of benzoic acid and its derivatives, 3-(1-carboxyvinyloxy)benzoic acid is expected to be a white to off-white crystalline solid at room temperature.[4]
Melting and Boiling Points
Experimental melting and boiling points for 3-(1-carboxyvinyloxy)benzoic acid are not readily found in the surveyed literature. For context, benzoic acid has a melting point of approximately 122.4 °C and a boiling point of 249.2 °C.[5][6] The presence of the additional carboxyvinyloxy group would likely increase the melting point due to the potential for stronger intermolecular interactions, including hydrogen bonding.
Solubility
The solubility of 3-(1-carboxyvinyloxy)benzoic acid is predicted to be low in nonpolar organic solvents and slightly soluble in water. Its solubility in water is expected to increase with temperature and in alkaline solutions due to the deprotonation of the carboxylic acid groups to form more soluble carboxylate salts.[7] It is anticipated to be soluble in polar organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (B87167) (DMSO).[8][9]
Table of Predicted Solubilities:
| Solvent | Predicted Solubility | Rationale/Reference Compound Behavior |
| Water | Slightly soluble, increases with pH and temperature | Benzoic acid has low water solubility which increases with temperature.[7] |
| Ethanol | Soluble | Benzoic acid is soluble in ethanol.[4] |
| Methanol | Soluble | Benzoic acid is soluble in methanol. |
| Acetone | Soluble | Benzoic acid is soluble in acetone.[4] |
| Diethyl Ether | Soluble | Benzoic acid is soluble in ether.[4] |
| Chloroform | Slightly soluble | Benzoic acid has moderate solubility in chloroform.[4] |
| Hexane | Insoluble | Benzoic acid is poorly soluble in nonpolar solvents.[8] |
| DMSO | Soluble | Many carboxylic acids are soluble in DMSO. |
Acidity (pKa)
As a dicarboxylic acid, 3-(1-carboxyvinyloxy)benzoic acid has two pKa values. The pKa of the benzoic acid proton is expected to be slightly lower than that of benzoic acid itself (pKa ≈ 4.2) due to the electron-withdrawing nature of the vinyloxy substituent.[10] The pKa of the acrylic acid proton is likely to be in a similar range. Experimental determination is necessary for precise values.
Experimental Protocol: Potentiometric Titration for pKa Determination [3]
-
Preparation of the Analyte Solution: Accurately weigh a sample of 3-(1-carboxyvinyloxy)benzoic acid and dissolve it in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) to ensure solubility.[3]
-
Titration Setup: Use a calibrated pH meter with a glass electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration Procedure: Titrate the analyte solution with the base, recording the pH value after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two inflection points will be observed.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity. The computed XLogP3 value for 3-(1-carboxyvinyloxy)benzoic acid is 1.6, suggesting a moderate level of lipophilicity.[11]
Spectroscopic Properties
Spectroscopic data is essential for the structural elucidation and identification of 3-(1-carboxyvinyloxy)benzoic acid.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for 3-(1-carboxyvinyloxy)benzoic acid is not available in the searched literature, a predicted spectrum can be inferred from the analysis of similar structures.
Predicted ¹H NMR Spectral Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Vinylic CH₂ | 5.0 - 6.0 | Doublet of doublets | |
| Aromatic CH | 7.2 - 8.2 | Multiplets | Complex splitting pattern expected for a 1,3-disubstituted benzene (B151609) ring. |
| Carboxylic Acid OH | 10.0 - 13.0 | Broad singlet | Chemical shift can vary with concentration and solvent. |
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (ppm) |
| Vinylic CH₂ | ~100 |
| Vinylic C-O | ~155 |
| Aromatic CH | 115 - 135 |
| Aromatic C-COOH | ~130 |
| Aromatic C-O | ~158 |
| Benzoic C=O | ~168 |
| Vinylic C=O | ~165 |
Experimental Protocol: NMR Spectroscopy [1]
-
Sample Preparation: Dissolve 5-10 mg of 3-(1-carboxyvinyloxy)benzoic acid in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
The IR spectrum of 3-(1-carboxyvinyloxy)benzoic acid is expected to show characteristic absorption bands for its functional groups. While a specific spectrum is not available, a vapor phase IR spectrum has been reported to exist.[3]
Predicted IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C=O stretch (Carboxylic Acid) | 1710 - 1680 | Strong |
| C=C stretch (Aromatic) | 1600 - 1450 | Medium |
| C-O stretch (Ether) | 1250 - 1000 | Strong |
| O-H bend (Carboxylic Acid) | 960 - 900 | Broad |
Experimental Protocol: FT-IR Spectroscopy [12]
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. A precursor ion [M+NH₄]⁺ with an m/z of 226.070999 has been reported in an LC-MS analysis using ESI-QFT.[1]
Predicted Fragmentation Pathways:
-
Loss of H₂O (18 Da): From the carboxylic acid groups.
-
Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid groups.[13]
-
Loss of COOH (45 Da): Cleavage of the carboxylic acid group.
-
Cleavage of the ether bond.
Experimental Protocol: LC-MS Analysis [13]
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Chromatographic Separation: Inject the sample into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate the analyte from any impurities. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of acid (e.g., 0.1% formic acid), is typically used.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer. Data can be acquired in both positive and negative ionization modes to observe the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions and their fragments.
Synthesis and Reactivity
Understanding the synthesis and reactivity of 3-(1-carboxyvinyloxy)benzoic acid is crucial for its application and further modification.
Synthesis
A plausible synthetic route to 3-(1-carboxyvinyloxy)benzoic acid involves the Williamson ether synthesis.
Illustrative Synthetic Pathway:
Caption: Illustrative synthetic pathway to 3-(1-carboxyvinyloxy)benzoic acid.
Experimental Protocol: Williamson Ether Synthesis (Hypothetical)
-
Deprotonation: Dissolve 3-hydroxybenzoic acid in a suitable solvent (e.g., DMF) and treat it with a base (e.g., sodium hydride) to form the corresponding phenoxide.
-
Nucleophilic Attack: Add a suitable electrophile, such as a 2-halopropenoic acid derivative (e.g., ethyl 2-bromopropenoate), to the reaction mixture.
-
Hydrolysis: After the ether formation is complete, hydrolyze the ester group under acidic or basic conditions to yield the final dicarboxylic acid product.
-
Purification: Purify the product by recrystallization or column chromatography.
Reactivity
The reactivity of 3-(1-carboxyvinyloxy)benzoic acid is dictated by its functional groups: two carboxylic acids, an aromatic ring, a vinylic double bond, and an ether linkage.
Potential Reactions:
-
Esterification: Both carboxylic acid groups can be esterified by reacting with an alcohol under acidic conditions.
-
Amide Formation: Reaction with amines in the presence of a coupling agent will form amides.
-
Electrophilic Aromatic Substitution: The aromatic ring can undergo reactions such as nitration, halogenation, and sulfonation. The existing substituents will direct incoming electrophiles primarily to the positions ortho and para to the activating ether group, and meta to the deactivating carboxylic acid group.
-
Reactions of the Double Bond: The vinylic double bond can undergo addition reactions, such as hydrogenation or halogenation.
-
Ether Cleavage: The ether bond can be cleaved under harsh acidic conditions (e.g., with HBr or HI).
Logical Relationship of Reactivity:
Caption: Functional groups and potential reactions of the target molecule.
Biological Activity and Applications
3-(1-Carboxyvinyloxy)benzoic acid has demonstrated notable biological activity. It is an inhibitor of Mycobacterium tuberculosis salicylate synthase (MbtI) and Serratia marcescens arginine synthase (AS), with reported Ki values of 500 µM and 3.2 µM, respectively.[1] This inhibitory action suggests its potential as an antibacterial agent, particularly for anti-infective research.[1] Its natural occurrence in Streptomyces species, known producers of bioactive compounds, further supports its potential biological relevance.[11]
Signaling Pathway Inhibition (Hypothetical):
Caption: Inhibition of the MbtI pathway by the target molecule.
Conclusion
3-(1-Carboxyvinyloxy)benzoic acid is a molecule with interesting structural features and demonstrated biological activity. While a complete experimental characterization of its chemical properties is not yet available in the public domain, this technical guide has compiled the existing data and provided a predictive framework based on related compounds. Further experimental investigation into its physical properties, spectroscopic characteristics, and reactivity is warranted to fully unlock its potential in drug discovery and other scientific disciplines.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Melting point standard 121-123°C analytical standard Benzoic acid [sigmaaldrich.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. NP-MRD: 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315) [np-mrd.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. geo.fu-berlin.de [geo.fu-berlin.de]
- 11. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 12. proprep.com [proprep.com]
- 13. scispace.com [scispace.com]
